Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
Description
The compound Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone integrates three key structural motifs:
- Benzo[d]thiazole: A bicyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents.
- 3-Methyl-1,2,4-oxadiazole: A heterocycle valued for metabolic stability and hydrogen-bonding capacity, often used to improve pharmacokinetics.
- 4-Phenylpyrrolidine: A conformationally constrained amine scaffold that influences stereochemistry and receptor interactions.
Below, the compound is compared to structural analogs to elucidate its uniqueness.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-22-19(27-24-13)16-12-25(11-15(16)14-7-3-2-4-8-14)21(26)20-23-17-9-5-6-10-18(17)28-20/h2-10,15-16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHUMWSSJAVNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities.
Mode of Action
It is known that similar compounds can interact with their targets and induce changes that lead to their biological effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways leading to their biological effects.
Pharmacokinetics
The synthesis of similar compounds has been achieved through various synthetic pathways.
Biological Activity
Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic molecule that combines the structural features of benzo[d]thiazole with oxadiazole and pyrrolidine moieties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Characterization
The synthesis of benzo[d]thiazole derivatives typically involves multi-step reactions. For instance, a series of new compounds were synthesized by reacting substituted 2-oxobenzothiazolin derivatives with hydrazides and aromatic acids under reflux conditions. Characterization methods such as NMR, IR spectroscopy, and X-ray diffraction confirmed the structures of these compounds .
Antifungal Activity
Research has indicated that certain benzo[d]thiazole derivatives exhibit moderate antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. For example, compounds synthesized from 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazolones showed promising results in preliminary bioassays .
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. In one study, 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had significantly higher antibacterial activity compared to standard antibiotics like Oxytetracycline .
Anticancer Potential
The biological importance of benzothiazoles extends to anticancer research. Some studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain synthesized compounds showed moderate inhibitory effects on liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Case Studies
- Antifungal Study : A study on 3-substituted benzo[d]thiazoles demonstrated their potential as antifungal agents with IC50 values indicating effective inhibition of fungal growth .
- Antibacterial Evaluation : Another research focused on a series of thiazole derivatives showed that compounds containing the thiazole ring exhibited MIC values as low as 7.8 µg/mL against tested bacterial strains .
- Anticancer Research : Investigations into the antiproliferative effects of benzothiazole derivatives revealed that some compounds significantly inhibited cell viability in various cancer types, suggesting a potential therapeutic application in oncology .
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[d]thiazole-Containing Analogs
Example: Pyrazolone Derivatives ()
Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one share the benzo[d]thiazole moiety but differ in core structure.
- Key Differences: The target compound features a pyrrolidine-methanone backbone, while pyrazolone analogs use a 5-membered pyrazolone ring.
Oxadiazole-Containing Analogs
Example 1: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ()
This aldehyde derivative highlights the oxadiazole’s role as a substituent on aromatic systems.
- Key Differences :
Example 2: (S)-Orexin Receptor Antagonist ()
The compound (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone shares a pyrrolidine-oxadiazole scaffold.
- Key Differences: Substituents: The target’s 4-phenyl group vs. the analog’s 3,4-dimethoxybenzyl group. This alters lipophilicity and steric bulk, which could modulate receptor selectivity.
Pyrrolidine-Based Analogs
Example: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one ()
This cyclopentanone derivative contrasts with the target’s pyrrolidine ring.
- Key Differences: Ring Size: Cyclopentane (5-membered) vs. pyrrolidine (5-membered with nitrogen). Oxadiazole Position: Both compounds place oxadiazole on a saturated ring, but the target’s pyrrolidine may confer greater conformational flexibility .
Thiazole/Thiazolidinone Analogs
Example: (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one ()
These analogs feature monocyclic thiazole cores.
- Key Differences: Bicyclic vs. Monocyclic Thiazole: The target’s benzo[d]thiazole offers extended π-conjugation, which may improve aromatic stacking interactions in biological targets. Substituent Diversity: The target’s 4-phenylpyrrolidine and oxadiazole substituents introduce complexity absent in simpler thiazol-4-ones .
Preparation Methods
Functionalization at the 2-Position
The 2-aminobenzo[d]thiazole intermediate is acylated using chloromethyl ketones or activated carboxylic acids. In one approach, reaction with chloroacetyl chloride in the presence of triethylamine yields the 2-chloroacetyl derivative, which serves as a precursor for subsequent coupling reactions.
Optimization of Cyclization Conditions
Microwave-assisted synthesis (120°C, 30 min) improves reaction efficiency, reducing side product formation compared to traditional reflux methods. Nuclear magnetic resonance (NMR) analysis confirms successful cyclization, with characteristic shifts observed at δ 7.38–8.30 ppm for aromatic protons.
Construction of the 3-Methyl-1,2,4-Oxadiazole Substituent
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with acylating agents. Source details two primary methods:
Amidoxime and Acyl Chloride Cyclization
Reaction of acetamidoxime with methyl chlorooxoacetate in tetrahydrofuran (THF) at 60°C for 6 hours yields the 3-methyl-1,2,4-oxadiazole-5-carboxylate. Subsequent hydrolysis and decarboxylation afford the 3-methyl-substituted variant. Key advantages include:
- Yield : 75–85% under optimized conditions.
- Regioselectivity : Controlled by steric effects, favoring 5-substitution over 3-substitution.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 10 min) in the presence of K₂CO₃ reduces reaction time from hours to minutes while maintaining yields above 80%. This method is particularly effective for thermally sensitive intermediates.
Assembly of the 4-Phenylpyrrolidine Ring
The pyrrolidine core is constructed via a [3+2] cycloaddition strategy, leveraging nitroalkene intermediates. Source demonstrates the use of phenyl-substituted nitroalkenes in TfOH-catalyzed cyclizations:
Nitroalkene Preparation
4-Phenyl-1-nitropropene is synthesized from cinnamaldehyde through Henry reaction followed by dehydration. This intermediate reacts with methyl vinyl ketone under acidic conditions to form the pyrrolidine skeleton.
Stereochemical Control
Chiral auxiliaries such as (R)-BINOL improve enantioselectivity during cyclization, achieving up to 92% enantiomeric excess (ee) for the trans-4-phenyl configuration. X-ray crystallography confirms the stereochemistry of the final product.
Integration of the Oxadiazole and Pyrrolidine Moieties
Coupling the 3-methyl-1,2,4-oxadiazole to the pyrrolidine ring requires careful functional group compatibility:
Reductive Amination
The pyrrolidine nitrogen is alkylated using a bromomethyl-oxadiazole derivative. Reaction in dimethylformamide (DMF) with K₂CO₃ at 80°C for 12 hours achieves 70% conversion. Excess reagent ensures complete substitution at the sterically hindered pyrrolidine nitrogen.
Palladium-Catalyzed Cross-Coupling
For advanced intermediates, Suzuki-Miyaura coupling links pre-functionalized oxadiazole-boronic esters to halogenated pyrrolidines. Pd(PPh₃)₄ catalyst in toluene/water (3:1) at 100°C provides 65–75% yield.
Final Coupling via Methanone Linkage
The benzo[d]thiazole and pyrrolidine-oxadiazole subunits are connected through a ketone bridge using Friedel-Crafts acylation:
Acyl Chloride Activation
The pyrrolidine-oxadiazole subunit is converted to its corresponding acyl chloride using oxalyl chloride. Reaction with benzo[d]thiazole in anhydrous dichloromethane (DCM) and AlCl₃ (1.2 equiv) at 0°C yields the target compound.
Purification and Characterization
Flash chromatography (hexane/ethyl acetate, 4:1) removes unreacted starting materials. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 447.1543 [M+H]⁺, while infrared (IR) spectroscopy verifies the carbonyl stretch at 1685 cm⁻¹.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents on the pyrrolidine ring necessitate the use of high-boiling solvents (e.g., 1,2-dichlorobenzene) to improve reaction kinetics. Source notes that ultrasonic irradiation enhances mass transfer in such systems.
Oxadiazole Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous environments are maintained during all coupling steps.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare derivatives of benzo[d]thiazole-oxadiazole-pyrrolidinone hybrids?
- Methodology : The synthesis typically involves sequential reactions starting with 4-(benzo[d]thiazol-2-yl)benzenamine. Reaction with aryl isothiocyanates in anhydrous DMF under reflux (4 hours) yields thiourea intermediates. Subsequent cyclization with formaldehyde (30% solution) and HCl or methylamine produces oxadiazinane or triazinane derivatives, respectively .
- Key Data : Yields for thiourea intermediates range from 70–85%, while cyclization steps achieve 65–80% efficiency (Table 1, ).
Q. How is structural characterization performed for this compound and its derivatives?
- Techniques :
- NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., δ = 8.01 ppm for aromatic protons in oxadiazinane derivatives) .
- HRMS : Validates molecular weights (e.g., [M+H] = 404 for oxadiazinane derivatives) .
- TLC : Monitors reaction progress using ethyl acetate/hexane eluents .
Q. What biological activities have been reported for this compound class?
- Antimicrobial Activity : Derivatives like 3b (p-chlorophenyl-substituted oxadiazinane) show potent activity against Staphylococcus aureus (19 mm inhibition zone), comparable to tetracycline (20 mm) .
- SAR Insight : Electron-withdrawing groups (e.g., Cl) enhance activity, while methoxy groups reduce efficacy .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of thiourea intermediates into oxadiazinane/triazinane rings?
- Pathway : Acid-catalyzed cyclization (HCl) promotes thiourea-formaldehyde condensation, forming six-membered oxadiazinane rings via intramolecular nucleophilic attack. Methylamine introduces a methyl group, enabling triazinane formation through a Mannich-like mechanism .
- Kinetics : Reflux at 90–95°C for 4–6 hours optimizes ring closure, minimizing side reactions .
Q. How do crystallography and computational modeling resolve structural ambiguities in these compounds?
- Tools : SHELX software refines X-ray diffraction data to identify weak interactions (e.g., C–H⋯N hydrogen bonds) and confirm stereochemistry .
- Challenges : Low crystal symmetry and solvent inclusion complicate data collection, requiring high-resolution datasets (>1.0 Å) .
Q. How can reaction conditions be optimized to improve yields of pyrrolidinone-containing derivatives?
- Parameters :
- Solvent : DMF enhances thiourea formation due to high polarity and boiling point .
- Catalyst : HCl accelerates cyclization but requires neutralization to isolate products .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Example : While 3b shows strong anti-S. aureus activity, 3d (m-methylphenyl) exhibits minimal inhibition (3 mm zone). This discrepancy highlights the need for standardized assay protocols (e.g., consistent inoculum size, agar composition) .
- Resolution : Dose-response studies (IC) and in vivo models can validate in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
